1-[(2-methylphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one
Description
1-[(2-Methylphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a six-membered dihydropyridinone core. The structure is substituted at position 1 with a 2-methylbenzyl group and at position 5 with a pyrrolidine sulfonyl moiety.
Synthetic routes for analogous dihydropyridinones often involve cyclization strategies, such as those employing aminoacetylenic ketones or electron-deficient acetylenes, as seen in related pyrrolone derivatives . While direct data on this compound’s biological activity is unavailable, structurally similar dihydropyrimidinones and dihydropyridinones are reported to exhibit antimicrobial, antifungal, and enzyme-inhibitory properties .
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-14-6-2-3-7-15(14)12-18-13-16(8-9-17(18)20)23(21,22)19-10-4-5-11-19/h2-3,6-9,13H,4-5,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPHCLQAWDFPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2-methylphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C17H20N2O3S
- Molecular Weight : 332.4 g/mol
- CAS Number : 1096221-44-1
The compound features a dihydropyridinone structure with a pyrrolidine sulfonyl moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures have demonstrated notable antibacterial properties. For instance, derivatives containing pyrrolidine rings have been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) . The specific compound under review has not been extensively tested in clinical trials but is hypothesized to possess similar antimicrobial properties based on structural analogies.
The biological activity of this compound may involve:
- Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt bacterial protein synthesis, leading to antimicrobial effects.
- Caspase Activation : As noted earlier, potential interactions with caspase pathways could indicate a role in apoptosis modulation.
Case Studies
While specific case studies directly involving this compound are scarce, related compounds have been studied extensively:
- Antibacterial Efficacy : A study evaluating a series of pyrrolidine derivatives found that certain modifications led to enhanced antibacterial activity against MRSA . This suggests that structural variations in the pyrrolidine moiety can significantly influence biological outcomes.
- Caspase Interaction Studies : Research on related compounds indicates that modifications impacting the sulfonyl group can alter caspase activation profiles, potentially enhancing apoptotic signaling pathways .
Comparative Analysis
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
Table 1: Structural Comparison of Key Compounds
Key Observations:
- Core Flexibility: The dihydropyridinone core in the target compound allows for partial planarity, contrasting with the fully saturated tetrahydropyridinone in and the five-membered dihydro-3H-pyrrol-3-one in . Larger rings (six-membered) may exhibit greater conformational adaptability for target binding .
- The 2-methylbenzyl substituent increases lipophilicity relative to the 4-chlorophenyl group in , which could improve bioavailability.
Key Insights:
Crystallographic and Conformational Analysis
- Ring Puckering: The dihydropyridinone core may exhibit puckering, as described for monocyclic systems in . Puckering coordinates (e.g., amplitude, phase) could influence binding conformations.
- Software Utilization : Structural analysis of analogs often employs SHELX for refinement and ORTEP for graphical representation , suggesting similar methodologies could elucidate the target compound’s geometry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
